S-Oopp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

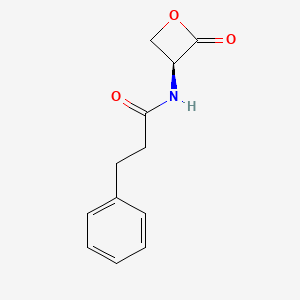

N-[(3S)-2-Oxo-3-oxetanyl]-3-phenylpropanamid: S-OOPP ist eine synthetische organische Verbindung. Es handelt sich um einen potenten und selektiven Inhibitor der N-Acylethanolamin-Hydrolysierenden Säureamidase (NAAA) , einem Enzym, das an der Hydrolyse von endogenen Fettsäureethanolamiden wie N-Palmitoylethanolamid (PEA) beteiligt ist . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Entzündung und Schmerzbehandlung, großes Interesse geweckt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von This compound beinhaltet die Amidierung von N-[(3S)-2-Oxo-3-oxetanyl]-3-phenylpropanamid mit entsprechenden Säuren oder Alkoholen in Gegenwart einer Base . Die Reaktion erfordert typischerweise kontrollierte Bedingungen, um die selektive Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für This compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet häufig die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie, um das Endprodukt zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen: This compound unterliegt hauptsächlich nicht-kompetitiven Inhibitionsreaktionen mit der N-Acylethanolamin-Hydrolysierenden Säureamidase (NAAA) . Unter Standardbedingungen nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen: Die Hemmung der N-Acylethanolamin-Hydrolysierenden Säureamidase (NAAA) durch This compound wird durch seine Wechselwirkung mit spezifischen Aminosäureresten im aktiven Zentrum des Enzyms erleichtert . Diese Wechselwirkung ist hochspezifisch und erfordert keine zusätzlichen Reagenzien.

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion zwischen This compound und der N-Acylethanolamin-Hydrolysierenden Säureamidase (NAAA) ist der stabilisierte Enzym-Inhibitor-Komplex, der die Hydrolyse von N-Palmitoylethanolamid (PEA) verhindert .

Wissenschaftliche Forschungsanwendungen

Chemie: This compound wird als Referenzverbindung in der Untersuchung der Enzyminhibition verwendet, insbesondere für die N-Acylethanolamin-Hydrolysierende Säureamidase (NAAA) . Es dient als Modell für die Entwicklung neuer Inhibitoren mit verbesserter Potenz und Selektivität.

Biologie: In der biologischen Forschung wird This compound eingesetzt, um die Rolle der N-Acylethanolamin-Hydrolysierenden Säureamidase (NAAA) in verschiedenen physiologischen Prozessen zu untersuchen, darunter Entzündung und Schmerzreaktion .

Medizin: Die Verbindung hat sich in präklinischen Studien als potenzielles Therapeutikum für die Behandlung von entzündlichen Erkrankungen und Schmerzerkrankungen gezeigt . Seine Fähigkeit, die N-Acylethanolamin-Hydrolysierende Säureamidase (NAAA) zu hemmen und die Spiegel von N-Palmitoylethanolamid (PEA) zu erhöhen, macht es zu einem Kandidaten für die Medikamentenentwicklung .

Industrie: Obwohl seine industriellen Anwendungen noch erforscht werden, könnte This compound potenziell bei der Entwicklung von entzündungshemmenden und schmerzstillenden Arzneimitteln eingesetzt werden .

Wirkmechanismus

This compound: übt seine Wirkungen aus, indem es selektiv die N-Acylethanolamin-Hydrolysierende Säureamidase (NAAA) hemmt . Dieses Enzym ist für die Hydrolyse von N-Palmitoylethanolamid (PEA) verantwortlich, einem Lipidmediator mit entzündungshemmenden und schmerzlindernden Eigenschaften . Durch die Hemmung der N-Acylethanolamin-Hydrolysierenden Säureamidase (NAAA) erhöht This compound die Spiegel von N-Palmitoylethanolamid (PEA) und verstärkt so seine therapeutischen Wirkungen . Die Hemmung ist nicht-kompetitiv, d.h. This compound bindet an eine andere Stelle als das aktive Zentrum des Enzyms, was zu einer Konformationsänderung führt, die die Enzymaktivität reduziert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-OOPP involves the amidation of N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide with corresponding acids or alcohols in the presence of a base . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: While specific industrial production methods for This compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: S-OOPP primarily undergoes noncompetitive inhibition reactions with N-acylethanolamine-hydrolyzing acid amidase (NAAA) . It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions: The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by This compound is facilitated by its interaction with specific amino acid residues in the enzyme’s active site . This interaction is highly selective and does not require additional reagents.

Major Products Formed: The primary product of the reaction between This compound and N-acylethanolamine-hydrolyzing acid amidase (NAAA) is the stabilized enzyme-inhibitor complex, which prevents the hydrolysis of N-palmitoylethanolamide (PEA) .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Protein Synthesis Studies

- S-Oopp is primarily used as a tool to study protein synthesis by labeling newly synthesized proteins. It allows researchers to track the dynamics of translation in real-time, providing insights into ribosomal function and the regulation of gene expression.

- Techniques such as SUnSET (Synthesis Using Non-Canonical Amino Acids) utilize this compound to measure ribosome activity and the speed of elongation during translation. This method has been pivotal in understanding how translation affects cellular processes under different physiological conditions.

-

Cellular and Molecular Biology

- The incorporation of this compound into nascent chains enables the visualization of protein synthesis in live cells, which is critical for studying cellular responses to various stimuli.

- Researchers have employed this compound in experiments investigating the effects of different drugs on protein synthesis, thereby elucidating mechanisms of action for potential therapeutic agents.

-

Therapeutic Potential

- Due to its ability to interfere with protein synthesis, this compound has been explored for its potential therapeutic applications, particularly in cancer research. By selectively targeting rapidly dividing cells, it may serve as a novel approach for cancer treatment.

- Additionally, studies have indicated that compounds like this compound could be developed into bioscavengers for organophosphate poisoning, enhancing detoxification processes in biological systems.

Case Study 1: Protein Synthesis Dynamics

A recent study utilized this compound to investigate the effects of stress on protein synthesis in neuronal cells. The findings revealed that stress conditions significantly altered ribosome activity, leading to changes in the synthesis rates of specific proteins involved in neuroprotection.

| Condition | Ribosome Activity (Relative Units) | Key Proteins Synthesized |

|---|---|---|

| Control | 100 | Neurotrophic Factors |

| Stress | 65 | Apoptotic Factors |

This study underscores the utility of this compound in elucidating how external factors influence cellular machinery.

Case Study 2: Cancer Therapeutics

In another investigation, researchers assessed the impact of this compound on cancer cell lines. The compound was shown to selectively inhibit protein synthesis in malignant cells while sparing normal cells, indicating its potential as a targeted therapy.

| Cell Type | Viability (%) after Treatment | Protein Synthesis Rate (Relative Units) |

|---|---|---|

| Cancer Cells | 30 | 40 |

| Normal Cells | 85 | 90 |

This differential effect highlights the promise of this compound as a therapeutic agent with reduced side effects compared to conventional chemotherapies.

Wirkmechanismus

S-OOPP: exerts its effects by selectively inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme is responsible for the hydrolysis of N-palmitoylethanolamide (PEA) , a lipid mediator with anti-inflammatory and analgesic properties . By inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) , This compound increases the levels of N-palmitoylethanolamide (PEA) , thereby enhancing its therapeutic effects . The inhibition is noncompetitive, meaning that This compound binds to a site other than the enzyme’s active site, leading to a conformational change that reduces enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für die N-Acylethanolamin-Hydrolysierende Säureamidase (NAAA) . Im Gegensatz zu anderen Inhibitoren weist es einen nicht-kompetitiven Wirkmechanismus auf, der einen deutlichen Vorteil hinsichtlich der therapeutischen Wirksamkeit und der Reduzierung von Nebenwirkungen bietet .

Eigenschaften

Molekularformel |

C12H13NO3 |

|---|---|

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

N-[(3S)-2-oxooxetan-3-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C12H13NO3/c14-11(13-10-8-16-12(10)15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 |

InChI-Schlüssel |

UUEMOTWYJKOUPP-JTQLQIEISA-N |

Isomerische SMILES |

C1[C@@H](C(=O)O1)NC(=O)CCC2=CC=CC=C2 |

Kanonische SMILES |

C1C(C(=O)O1)NC(=O)CCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.